tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate
CAS No.:
Cat. No.: VC18727364
Molecular Formula: C22H30N4O2
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H30N4O2 |
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Molecular Weight | 382.5 g/mol |
IUPAC Name | tert-butyl N-[(1-benzyl-4-pyrazin-2-ylpiperidin-4-yl)methyl]carbamate |
Standard InChI | InChI=1S/C22H30N4O2/c1-21(2,3)28-20(27)25-17-22(19-15-23-11-12-24-19)9-13-26(14-10-22)16-18-7-5-4-6-8-18/h4-8,11-12,15H,9-10,13-14,16-17H2,1-3H3,(H,25,27) |
Standard InChI Key | RMLUDTAADYSYJH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C3=NC=CN=C3 |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate typically involves multi-step organic reactions. A common approach utilizes a piperidine scaffold functionalized with benzyl and pyrazine groups, followed by carbamate formation. Key steps include:
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Piperidine Functionalization: The piperidine ring is substituted at the 4-position with pyrazin-2-yl and benzyl groups. Source highlights the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation.
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Carbamate Protection: The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate () under basic conditions .
Example Protocol (adapted from ):
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Step 1: React 3,6-dichloro-4,5-dimethylpyridazine with tert-butyl methyl(piperidin-4-yl)carbamate in dimethyl sulfoxide (DMSO) at 120°C for 48 hours.
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Step 2: Purify via silica gel chromatography, yielding the product with ~65% efficiency.
Optimization and Challenges
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Solvent Choice: Polar aprotic solvents (e.g., DMSO, NMP) enhance reaction rates .
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Purification: Chromatography and recrystallization are critical for isolating high-purity product .
Molecular Structure and Physicochemical Properties
Structural Features
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Core Structure: A piperidine ring substituted at the 4-position with:
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Carbamate Group: The Boc group () provides steric protection and modulates solubility .
Key Data
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 382.50 g/mol | |
SMILES | ||
Boiling Point | Not reported | — |
Solubility | Sparingly soluble in water; soluble in DMSO, DMF |
Spectroscopic Characterization
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NMR: -NMR typically shows signals for the tert-butyl group (~1.4 ppm), aromatic protons (7.2–8.5 ppm), and piperidine methylene groups (2.5–3.5 ppm) .
Chemical Reactivity and Stability
Functional Group Transformations
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Boc Deprotection: The tert-butyl carbamate is cleaved under acidic conditions (e.g., HCl in dioxane) to yield a primary amine .
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Pyrazine Reactivity: The pyrazin-2-yl group participates in nucleophilic aromatic substitution, enabling further derivatization .
Stability Profile
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Thermal Stability: Stable at room temperature but degrades above 150°C .
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Light Sensitivity: Requires storage in amber glass containers to prevent photodegradation .
Parameter | Value | Source |
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GHS Signal Word | Warning | |
Hazard Statements | H315, H319, H335 (skin/eye irritation, respiratory irritation) | |
Precautionary Measures | Use PPE, avoid inhalation |
Industrial and Research Applications
Medicinal Chemistry
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Intermediate: Used in synthesizing kinase inhibitors and antiviral agents .
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Peptide Mimetics: The piperidine scaffold mimics proline in peptide-based drugs .
Case Study: PROTAC Synthesis
In a 2023 patent (WO2023249970A1), this compound was employed as a CRBN ligand linker, enabling the degradation of CDK2 with IC values <100 nM .
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